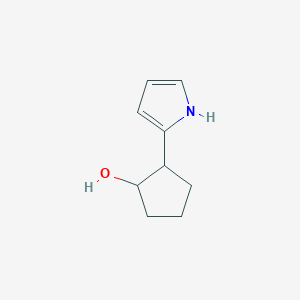

2-(1H-pyrrol-2-yl)cyclopentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H13NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h2,4,6-7,9-11H,1,3,5H2 |

InChI Key |

NHQFRVXCIVMOLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CN2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 1h Pyrrol 2 Yl Cyclopentan 1 Ol and Its Analogues

Retrosynthetic Approaches to the 2-(1H-pyrrol-2-yl)cyclopentan-1-ol Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the disconnection of the bond linking the pyrrole (B145914) and cyclopentanol (B49286) rings and the interconversion of functional groups to facilitate the synthesis of key precursors.

Disconnection Strategies of the Pyrrole-Cyclopentanol Linkage

The most logical retrosynthetic disconnection of the target molecule is the C-C bond between the pyrrole C2 position and the cyclopentanol C1 position. This leads to two primary synthons: a 2-lithiopyrrole or equivalent nucleophile and a cyclopentanone (B42830) electrophile, or a 2-acylpyrrole and a suitable cyclopentyl nucleophile.

One common approach involves the disconnection to a pyrrole nucleophile and a cyclopentanone electrophile. The pyrrole nucleophile can be generated from an N-protected pyrrole, which upon lithiation at the C2 position, can react with cyclopentanone. Subsequent deprotection would yield the target compound.

Alternatively, a Friedel-Crafts-type acylation of a pyrrole with a cyclopentanecarbonyl chloride or a related electrophile could lead to a 2-acylpyrrole intermediate. This ketone can then be reduced to the desired alcohol. This approach benefits from the high reactivity of the pyrrole ring towards electrophilic substitution.

A third strategy involves the construction of the cyclopentanol ring onto a pre-functionalized pyrrole. For instance, a pyrrole-2-carbaldehyde can be reacted with a suitable three-carbon nucleophile via an aldol-type reaction, followed by cyclization and reduction to form the cyclopentanol ring.

| Disconnection Strategy | Key Intermediates | Forward Synthetic Reaction |

| Pyrrole Nucleophile + Cyclopentanone Electrophile | N-Protected 2-lithiopyrrole, Cyclopentanone | Nucleophilic addition, Deprotection |

| Pyrrole + Cyclopentyl Electrophile | Pyrrole, Cyclopentanecarbonyl chloride | Friedel-Crafts acylation, Reduction |

| Pyrrole Precursor + Ring Construction | Pyrrole-2-carbaldehyde, Three-carbon nucleophile | Aldol reaction, Cyclization, Reduction |

Functional Group Interconversions for Precursor Synthesis

Functional group interconversions (FGIs) are crucial for preparing the necessary precursors for the chosen synthetic route. For instance, if a Paal-Knorr synthesis is envisioned for the pyrrole ring, the key precursor is a 1,4-dicarbonyl compound. This dicarbonyl can be synthesized through various methods, such as the ozonolysis of a cyclic alkene or the oxidation of a diol.

The hydroxyl group of the cyclopentanol moiety can also be a handle for functional group interconversions. For example, it can be oxidized to a ketone to facilitate a Grignard reaction for the introduction of the pyrrole ring, or it can be converted into a good leaving group for a substitution reaction.

Common functional group interconversions relevant to the synthesis of this compound include:

Oxidation: Alcohol to ketone (e.g., using PCC or Swern oxidation).

Reduction: Ketone to alcohol (e.g., using NaBH4 or LiAlH4).

Protection/Deprotection: Protecting the pyrrole nitrogen (e.g., with a BOC or SEM group) or the cyclopentanol hydroxyl group (e.g., as a silyl ether) to prevent unwanted side reactions.

Halogenation: Conversion of an alcohol to an alkyl halide to create an electrophilic center.

Construction of the Pyrrole Moiety within this compound

The formation of the pyrrole ring is a cornerstone of the synthesis. Several classical and modern methods can be employed, each with its own advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Classical Pyrrole Annulation Reactions (e.g., Paal-Knorr, Hantzsch Variants)

The Paal-Knorr synthesis is one of the most straightforward methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com In the context of the target molecule, a 1,4-dicarbonyl precursor bearing a cyclopentyl group would be required. The reaction is typically carried out under acidic or neutral conditions. organic-chemistry.org

| Catalyst/Reagent | Conditions | Product | Yield (%) |

| Acetic Acid | Reflux | 2,5-Dimethyl-1-phenylpyrrole | >95 |

| p-Toluenesulfonic acid | Toluene, Reflux | Various N-substituted pyrroles | 80-95 |

| Microwave irradiation | Solvent-free | Various N-substituted pyrroles | 85-98 |

The Hantzsch pyrrole synthesis provides a route to substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org This method is particularly useful for accessing pyrroles with specific substitution patterns. wikipedia.org While the classical Hantzsch synthesis often yields polysubstituted pyrroles, modifications have been developed to allow for the synthesis of less substituted derivatives. A visible light-initiated Hantzsch synthesis has been reported to proceed under ambient conditions. acs.org

Transition Metal-Catalyzed Pyrrole Synthesis (e.g., Gold(I)-Catalyzed Cyclization of Alkynes)

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocycles, including pyrroles. Gold(I) catalysts, in particular, have shown remarkable efficiency in catalyzing the cyclization of aminoalkynes to form pyrroles. nih.gov A gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a regioselective route to substituted pyrroles. nih.gov This methodology offers broad functional group tolerance and utilizes readily available starting materials. nih.gov

Gold catalysts can also promote the intramolecular cyclization of enyne sulfonamides, leading to the formation of pyrroles through a sequence of cyclization and rearrangement steps. nih.gov

| Gold Catalyst | Co-catalyst/Additive | Substrates | Product |

| AuCl3 | None | Aminoalkynes | Substituted pyrroles |

| [IPrAu(NCMe)]SbF6 | None | 1,6-Enynes | Pyrrolo[1,2-a]quinolines |

| Ph3PAuCl | AgOTf | Amides, Aldehydes, Alkynes | Oxazoles (related heterocycle) |

Radical Cyclization Approaches to Pyrrole Derivatives

Radical cyclizations offer a complementary approach to the synthesis of pyrrole-containing compounds. doaj.orgnih.gov These reactions often proceed under mild conditions and can be used to construct complex polycyclic systems. doaj.org For instance, the intramolecular radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator like AIBN has been shown to produce fused pyrrole systems in good yields. nih.govbeilstein-journals.org While not directly forming a simple 2-substituted pyrrole, these methods highlight the potential of radical chemistry in constructing pyrrole-containing scaffolds. rsc.org

The development of new radical-based methods continues to expand the toolkit for pyrrole synthesis, offering alternative pathways to access diverse pyrrole derivatives.

Formation of the Cyclopentanol Moiety of this compound

The cyclopentane (B165970) ring is a common structural motif in many natural products, and various synthetic methods have been developed for its construction. These methods can be broadly categorized into intramolecular cyclization reactions and ring-closing metathesis.

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including cyclopentanes. These reactions involve the formation of a new bond between two atoms within the same molecule to close a ring.

One common approach is the Nazarov cyclization , which involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone. This reaction proceeds through a pentadienyl cation intermediate. The stereochemical outcome of the cyclization is governed by the principles of orbital symmetry, with conrotatory ring closure being the favored pathway.

Another versatile method is the rhodium-catalyzed intramolecular C-H insertion . This reaction utilizes a rhodium carbene generated from a diazo compound to insert into a C-H bond, forming a new carbon-carbon bond and closing the ring. This method has been successfully applied to the synthesis of functionalized cyclopentanes. oregonstate.edu

Radical cyclizations also provide a reliable route to cyclopentane rings. These reactions typically involve the generation of a radical species that then attacks an unsaturated bond within the same molecule. The regioselectivity of the cyclization is often controlled by Baldwin's rules.

Finally, [3+2] cycloaddition reactions can be employed to construct the cyclopentane ring. For instance, a stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with alkenes, catalyzed by a chiral Ti(salen) complex, can generate polysubstituted cyclopentane derivatives with excellent diastereoselectivity and enantioselectivity. organic-chemistry.org

| Cyclization Method | Key Features |

| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclization of divinyl ketones. youtube.com |

| Rhodium-Catalyzed C-H Insertion | Utilizes a rhodium carbene to form a C-C bond. oregonstate.edu |

| Radical Cyclization | Involves the intramolecular attack of a radical on an unsaturated bond. |

| [3+2] Cycloaddition | Constructs the ring by combining a three-atom and a two-atom component. organic-chemistry.org |

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including five-membered carbocycles. wikipedia.org This reaction involves the intramolecular metathesis of a diene, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum. The reaction is driven by the formation of a volatile byproduct, ethylene. wikipedia.org

The success of RCM is highly dependent on the choice of catalyst and the structure of the diene substrate. Grubbs' and Schrock's catalysts are among the most commonly used catalysts for this transformation. RCM has proven to be a versatile tool in the synthesis of a wide range of carbocyclic and heterocyclic compounds. rsc.orgelsevierpure.comorganic-chemistry.org The strategic placement of the double bonds in the acyclic precursor is crucial for achieving the desired ring size and substitution pattern. wiley-vch.de

| Catalyst Type | Common Metals | Key Features |

| Grubbs' Catalysts | Ruthenium | High functional group tolerance, stable in air and moisture. |

| Schrock's Catalysts | Molybdenum | High activity, suitable for sterically hindered substrates. |

The stereochemistry of the hydroxyl group on the cyclopentane ring is a critical aspect of the synthesis of this compound and its analogues. Several methods can be employed to introduce the hydroxyl group with high stereocontrol.

Directed hydroxylations can be achieved by using a directing group already present on the cyclopentane ring to guide the approach of an oxidizing agent to a specific face of the molecule. This can lead to the formation of a single diastereomer.

Asymmetric reductions of a cyclopentanone precursor can also be used to establish the desired stereocenter. Chiral reducing agents, such as those derived from boranes or aluminum hydrides, can selectively deliver a hydride to one face of the carbonyl group, resulting in a high enantiomeric excess of one alcohol stereoisomer.

Enzymatic resolutions offer another powerful approach to obtaining enantiomerically pure cyclopentanols. Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.

Finally, substrate-controlled epoxidation followed by nucleophilic ring-opening can be a highly effective strategy. For example, epoxidation of a cyclopentene (B43876) precursor with an appropriate oxidizing agent can be directed by existing stereocenters on the ring. Subsequent opening of the epoxide with a nucleophile, such as a hydride or water, will proceed with inversion of configuration, leading to the formation of the desired alcohol stereoisomer. oregonstate.edu

| Method | Description |

| Directed Hydroxylation | Utilizes a directing group to control the stereochemistry of oxidation. |

| Asymmetric Reduction | Employs chiral reducing agents to selectively form one alcohol stereoisomer from a ketone. |

| Enzymatic Resolution | Uses enzymes to separate enantiomers of a racemic alcohol. |

| Substrate-Controlled Epoxidation | Controls stereochemistry through the influence of existing stereocenters during epoxidation and subsequent ring-opening. oregonstate.edu |

Convergent and Divergent Synthesis Strategies for Assembling the Full Scaffold

The assembly of the final this compound scaffold can be approached through either a convergent or a divergent strategy. A convergent synthesis involves the separate synthesis of the pyrrole and cyclopentanol fragments, which are then coupled together in a later step. A divergent synthesis starts with a common intermediate that is then elaborated to produce a variety of analogues.

The formation of the bond connecting the pyrrole and cyclopentanol moieties is a key step in the synthesis. This can be achieved through various chemoselective coupling reactions.

C-C bond formation can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions. These reactions typically involve the coupling of an organometallic derivative of one fragment with a halide or triflate derivative of the other. For example, a 2-borylated pyrrole could be coupled with a 2-halocyclopentanol derivative.

C-N bond formation represents another viable strategy. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form a bond between an aryl or vinyl halide/triflate and an amine. In the context of this synthesis, it could involve the coupling of a 2-halocyclopentanol with a pyrrole anion or a protected pyrrole derivative. The construction of C-N bonds is a significant challenge in organic synthesis, and various methodologies have been developed to address this. rsc.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules. researchgate.net In an MCR, three or more starting materials react in a single pot to form a product that contains portions of all the starting materials. researchgate.net This strategy can significantly reduce the number of synthetic steps and purification procedures.

Stereocontrol and Diastereoselective Synthesis of this compound

The diastereoselective synthesis of this compound requires precise control over the formation of two contiguous stereocenters. Various strategies have been developed to address this challenge, each offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. nih.gov Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. For the synthesis of pyrrole-substituted cyclopentanols, chiral auxiliaries such as Evans oxazolidinones have been employed to control the stereochemical outcome of key bond-forming reactions. nih.govsigmaaldrich.com

One potential strategy involves the asymmetric alkylation of an N-acyl Evans auxiliary where the acyl group contains a latent cyclopentanone precursor. Subsequent diastereoselective reduction of the ketone, influenced by the chiral auxiliary, would yield the desired alcohol. Another approach is the use of chiral auxiliaries in Diels-Alder reactions to construct the cyclopentane ring with high diastereoselectivity. nih.gov For instance, an acrylate derivative bearing a chiral auxiliary can react with a suitable diene to form a cyclopentene ring with controlled stereochemistry. Subsequent functional group manipulation and introduction of the pyrrole moiety would lead to the target molecule.

A study on the diastereoselective synthesis of cyclopenta-pyridazinones utilized a chiral auxiliary derived from (1R,2R)-(-)-pseudoephedrine. nih.gov The initial amide coupling followed by a diastereoselective alkylation protocol established a key stereocenter. Although this example does not directly yield the target molecule, it demonstrates the principle of using a chiral auxiliary to control the stereochemistry of a cyclopentane ring which could be adapted for the synthesis of this compound.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | >95% | nih.govsigmaaldrich.com |

| (1R,2R)-(-)-Pseudoephedrine | Alkylation | >90% | nih.gov |

| D-glucose-derived auxiliaries | Cyclopentenone Synthesis | High | nih.gov |

Asymmetric Catalysis in Pyrrole and Cyclopentane Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral pyrroles and cyclopentanes. nih.govresearchgate.netnii.ac.jp

The asymmetric Paal-Knorr reaction, a classical method for pyrrole synthesis, has been rendered enantioselective through the use of chiral catalysts. nih.govresearchgate.netresearchgate.netrsc.org This approach could be envisioned for the synthesis of this compound by reacting a chiral cyclopentanediamine with a 1,4-dicarbonyl compound. The chirality of the amine would direct the formation of a specific enantiomer of the pyrrole-substituted cyclopentane framework.

Organocatalytic cascade reactions represent a powerful strategy for the rapid construction of complex molecules with multiple stereocenters. For instance, cinchona-based primary amine catalysts have been used in asymmetric cascade aza-Michael–aldol reactions of enones with 2-(1H-pyrrol-2-yl)-2-oxoacetates to produce chiral pyrrolizines with excellent stereocontrol. nih.gov While this leads to a fused ring system, the underlying principles of stereocontrol could be adapted to the synthesis of the target molecule. Organocatalytic Michael additions of malonates to 2-cyclopentenone have also been shown to proceed with high enantioselectivity, offering a route to chiral cyclopentane building blocks. nii.ac.jpresearchgate.netmdpi.comrsc.orgresearchgate.net Subsequent functionalization and introduction of the pyrrole moiety could then be performed.

Table 2: Asymmetric Catalytic Approaches to Chiral Pyrroles and Cyclopentanes

| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Paal-Knorr Reaction | Axially Chiral N-Arylpyrroles | up to 98% | nih.gov |

| Cinchona-based Primary Amine | Aza-Michael-Aldol Cascade | Chiral Pyrrolizines | 90-95% | nih.gov |

| Chiral Diamine/Acid | Michael Addition | Chiral Cyclopentanones | up to 99% | nii.ac.jp |

Substrate-Controlled Diastereoselectivity

In substrate-controlled diastereoselective reactions, the existing stereocenters in the substrate dictate the stereochemical outcome of a subsequent transformation. This strategy is particularly useful when a chiral starting material is readily available or can be synthesized efficiently.

For the synthesis of this compound, a potential substrate-controlled approach would involve the diastereoselective reduction of a chiral 2-(1H-pyrrol-2-yl)cyclopentanone. The stereocenter at the 2-position, established in a prior enantioselective step, would direct the approach of the reducing agent to the carbonyl group, leading to the preferential formation of one diastereomer of the alcohol. The steric bulk of the pyrrole group and the conformation of the cyclopentanone ring would play crucial roles in determining the level of diastereoselectivity.

Another example of substrate control can be seen in the intramolecular cyclization of N-(3-butynyl)-sulfonamides to form 2,3-dihydro-1H-pyrroles. mdpi.com If a chiral center were present on the butynyl chain, it could influence the stereochemistry of the newly formed ring. Similarly, a diastereoselective radical cyclization approach has been used to prepare cis-fused cyclopenta-pyridazinones, where the rigidity of the pyridazinone ring directed the stereochemical outcome. nih.gov

Dynamic Kinetic Resolutions and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govmit.edu This methodology has been successfully applied to the synthesis of chiral alcohols and cyclopentanones. nih.govnih.govnih.govdicp.ac.cnmdpi.commdpi.commdpi.comamanote.commdpi.comresearchgate.net

A potential DKR approach to this compound could involve the enzymatic acylation of a racemic mixture of the target alcohol. A lipase, for example, could selectively acylate one enantiomer, while a ruthenium catalyst simultaneously racemizes the remaining unreacted alcohol, thereby funneling the entire starting material into a single acylated enantiomer. Subsequent deacylation would provide the enantiopure alcohol. Lipase-catalyzed kinetic resolutions of 2-substituted cycloalkanols have been reported with high enantioselectivity. nih.gov

Furthermore, the asymmetric transfer hydrogenation of racemic α-heteroaryl amino cycloalkanones using a tethered Ru-TsDPEN catalyst has been shown to proceed via DKR to afford cis-β-heteroaryl amino cycloalkanols with excellent diastereo- and enantioselectivities. nih.gov A similar strategy could be envisioned for the reduction of a racemic 2-(1H-pyrrol-2-yl)cyclopentanone, where the catalyst would not only reduce the ketone but also control the stereochemistry at both centers through a DKR process.

Table 3: Dynamic Kinetic Resolution in the Synthesis of Chiral Molecules

| Substrate Type | Catalytic System | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Racemic 3,5-dialkyl-2-cyclopenten-1-ones | CuCl/NaOt-Bu/(S)-p-tol-BINAP | Chiral 2,4-dialkylcyclopentanones | dr > 90:10, ee > 91% | nih.gov |

| Racemic α-heteroaryl amino cycloalkanones | (R,R)-Teth-TsDPEN-Ru | cis-β-heteroaryl amino cycloalkanols | Excellent dr and ee | nih.gov |

| Racemic secondary alcohols | Lipase and Ruthenium catalyst | Enantiopure esters | up to >99% ee | mdpi.commdpi.com |

Computational and Theoretical Investigations of 2 1h Pyrrol 2 Yl Cyclopentan 1 Ol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 2-(1H-pyrrol-2-yl)cyclopentan-1-ol. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. semanticscholar.orgirjweb.com A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, which acts as the electron donor. Conversely, the LUMO would likely be distributed over the cyclopentanol (B49286) moiety and the C-N bond, serving as the electron acceptor. The eventual charge transfer within the molecule is dictated by the interaction between these orbitals. irjweb.com The energy values of HOMO and LUMO, along with their energy gap, are indicative of the molecule's chemical activity. aimspress.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -0.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 to 5.8 |

| Ionization Potential (I) | -EHOMO | 5.8 to 6.2 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.0 |

| Electronegativity (χ) | (I+A)/2 | 3.15 to 3.6 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 to 2.9 |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density on different atoms within a molecule, providing insights into the atomic charges. researchgate.net This analysis is an alternative to the conventional Mulliken population analysis and is known for its numerical stability, especially in compounds with high ionic character. researchgate.net By determining the charge on each atom, NPA helps in understanding the electrostatic interactions and the nature of chemical bonds within this compound.

The analysis can reveal the partial positive and negative charges on various atoms, which is crucial for understanding intermolecular interactions and the reactivity of the molecule. For instance, the nitrogen and oxygen atoms are expected to carry partial negative charges due to their higher electronegativity, while the hydrogen atoms attached to them would have partial positive charges.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govrsc.org The MESP map is typically color-coded, where different colors represent different values of the electrostatic potential. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. In this compound, such regions are expected around the nitrogen and oxygen atoms. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. nih.gov

Green regions depict areas of neutral potential. nih.gov

By analyzing the MESP map of this compound, one can identify the electron-rich pyrrole ring and the hydroxyl group as potential sites for interaction with electrophiles, while the hydrogen atoms of the NH and OH groups would be the likely sites for nucleophilic interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational space of flexible molecules like this compound. The cyclopentane (B165970) ring can adopt various conformations (e.g., envelope, twist), and the pyrrole group can rotate relative to the cyclopentane ring.

Molecular dynamics simulations, by solving Newton's equations of motion for the atoms in the molecule, can simulate the time evolution of the system. This allows for the exploration of different conformations and the identification of the most stable, low-energy structures. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and biological activity.

Potential Energy Surface Analysis and Isomerization Pathways

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, it is possible to identify stable isomers, transition states, and the energy barriers associated with isomerization reactions. nih.govresearchgate.net For this compound, a PES analysis could elucidate the energy landscape for the interconversion between different stereoisomers (diastereomers and enantiomers) arising from the two chiral centers in the molecule.

The analysis would involve calculating the energy for a series of molecular geometries that connect different isomers. The transition states, which are saddle points on the PES, represent the highest energy point along the reaction coordinate for isomerization. The height of the energy barrier from a stable isomer to a transition state determines the rate of that particular isomerization process.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound, computational methods can be used to model the entire reaction pathway, from reactants to products, through any intermediates and transition states. mdpi.com

For instance, in a dehydration reaction of this compound, computational studies could help to determine whether the reaction proceeds through an E1 or E2 mechanism. This would involve locating the transition state structures for both pathways and comparing their activation energies. The pathway with the lower activation energy would be the more favorable one. Such studies provide a level of detail that is often difficult to obtain through experimental means alone.

Investigation of Intermolecular Interactions and Crystal Packing by Energy Framework Analysis

The stability of a crystalline solid is fundamentally governed by the network of intermolecular interactions that hold the constituent molecules together. Energy Framework Analysis is a computational method employed to visualize and quantify these interactions within a crystal lattice, providing a detailed understanding of the crystal's architecture and stability. This analysis calculates the interaction energies between a central molecule and its neighboring molecules, partitioning the total energy into distinct physical components: electrostatic, polarization, dispersion, and repulsion. nih.govrasayanjournal.co.in

The analysis is typically performed using specialized software like Crystal Explorer, which utilizes a molecular wavefunction or electron density to compute the interaction energies. nih.gov The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the radius of each cylinder is proportional to the magnitude of the corresponding interaction energy. nih.gov This provides an intuitive graphical representation of the most significant packing interactions.

For a molecule such as this compound, the primary interactions expected to dictate the crystal packing would be hydrogen bonds involving the hydroxyl (-OH) group and the pyrrole N-H group, as well as van der Waals forces. The N-H group can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor. nih.gov

While the specific energy framework analysis for this compound is not detailed in the available literature, the methodology allows for the quantification of these interactions. The total interaction energy (E_tot) is a sum of the electrostatic (E_ele), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep) energies, based on a chosen theoretical model, such as the HF/3-21G energy model. rasayanjournal.co.in

The table below presents a hypothetical breakdown of interaction energies for a molecule, illustrating the typical results obtained from an energy framework analysis. The data shows the interaction between a central molecule (Molecule A) and its nearest neighbors (Symm-Op indicates the symmetry operator to generate the neighbor). The energies are given in kJ/mol.

Table 1: Illustrative Interaction Energy Breakdown from an Energy Framework Analysis.

| Interacting Pair | Symm-Op | Distance (Å) | E_ele (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| A ↔ B | x, y, z+1 | 3.8 | -45.2 | -28.5 | 18.1 | -55.6 |

| A ↔ C | -x, y, -z+1/2 | 4.5 | -15.1 | -25.3 | 10.5 | -29.9 |

| A ↔ D | -x, -y, -z | 5.2 | -8.9 | -18.7 | 6.4 | -21.2 |

| A ↔ E | x, -y, z-1/2 | 6.0 | -2.1 | -10.2 | 2.5 | -9.8 |

Reactivity and Chemical Transformations of 2 1h Pyrrol 2 Yl Cyclopentan 1 Ol

Reactions at the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, which activates the carbon atoms, particularly at the positions ortho and para to the nitrogen. Conversely, the pyrrole ring itself is generally not susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. The nitrogen atom of the pyrrole ring can also participate in various functionalization reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

Electrophilic aromatic substitution (EAS) is a hallmark of pyrrole chemistry. byjus.com Due to the activating effect of the nitrogen atom, these reactions typically proceed under milder conditions than those required for benzene. The substitution pattern is highly regioselective, with a strong preference for the C5 position (alpha to the nitrogen and adjacent to the cyclopentanol (B49286) substituent). If the C5 position is blocked, substitution may occur at the C3 or C4 positions, though this is less common.

Common electrophilic substitution reactions applicable to pyrrole derivatives include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring can be achieved using various halogenating agents.

Nitration: The addition of a nitro group (NO2) is typically carried out using a mixture of nitric acid and acetic anhydride. masterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (SO3H) can be accomplished using reagents like sulfur trioxide in pyridine.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, using an appropriate acyl or alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

| Reaction | Reagent(s) | Typical Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1H-pyrrol-2-yl)cyclopentan-1-ol |

| Nitration | HNO₃/Ac₂O | 5-Nitro-2-(1H-pyrrol-2-yl)cyclopentan-1-ol |

| Acylation | Acetyl chloride/AlCl₃ | 5-Acetyl-2-(1H-pyrrol-2-yl)cyclopentan-1-ol |

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of 2-(1H-pyrrol-2-yl)cyclopentan-1-ol

Nucleophilic Additions to Pyrrole Derivatives

While the pyrrole ring itself is resistant to nucleophilic attack, the introduction of strongly electron-withdrawing groups can activate the ring towards such reactions. For instance, a nitro group at the C5 position would render the ring more electrophilic, potentially allowing for nucleophilic displacement of a suitable leaving group. However, direct nucleophilic addition to the unsubstituted pyrrole ring of this compound is not a facile process.

More relevant are reactions that proceed through a dearomatized intermediate. For example, some pyrrole derivatives can undergo cycloaddition reactions where the pyrrole acts as a diene. researchgate.net

Functionalization and Derivatization of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring possesses a proton that can be abstracted by a strong base, forming a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-functionalized products.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH) introduces an alkyl group onto the nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylpyrroles.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylpyrroles, which can be useful for directing subsequent C-substitution reactions.

| Derivative | Reagent(s) |

| N-Methyl | Methyl iodide, NaH |

| N-Acetyl | Acetic anhydride, pyridine |

| N-Tosyl | Tosyl chloride, Et₃N |

Table 2: Potential N-Functionalization Reactions of this compound

Reactions at the Cyclopentanol Moiety

The secondary alcohol on the cyclopentane (B165970) ring is a key site for a variety of chemical transformations, including oxidation, reduction, and derivatization of the hydroxyl group.

Oxidation and Reduction of the Hydroxyl Group

The secondary hydroxyl group can be readily oxidized to a ketone. The choice of oxidizing agent can influence the outcome and selectivity of the reaction. compoundchem.comnumberanalytics.com Conversely, the hydroxyl group can be removed through a two-step reduction process.

Oxidation: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for the conversion of secondary alcohols to ketones without over-oxidation. scienceready.com.au Stronger oxidizing agents like chromic acid can also be used. The product of this reaction would be 2-(1H-pyrrol-2-yl)cyclopentan-1-one.

Reduction: The reduction of the hydroxyl group to a hydrogen atom typically involves a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride. Subsequent treatment with a hydride reducing agent, like lithium aluminum hydride (LiAlH₄), results in the displacement of the tosylate group and formation of the corresponding alkane, 2-(1H-pyrrol-2-yl)cyclopentane.

| Transformation | Reagent(s) | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-(1H-pyrrol-2-yl)cyclopentan-1-one |

| Reduction (2 steps) | 1. p-TsCl, pyridine; 2. LiAlH₄ | 2-(1H-pyrrol-2-yl)cyclopentane |

Table 3: Oxidation and Reduction of the Cyclopentanol Moiety

Selective Derivatization of the Hydroxyl Functionality (e.g., Etherification, Esterification)

The hydroxyl group can be converted into other functional groups, such as ethers and esters, through well-established synthetic methods.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For example, reaction with methyl iodide would yield 2-(1-methoxycyclopentyl)-1H-pyrrole.

Esterification: Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a standard method for forming esters. byjus.com For instance, treatment with acetic acid and a catalytic amount of sulfuric acid would produce 2-(1H-pyrrol-2-yl)cyclopentyl acetate.

| Derivative | Reaction Type | Reagent(s) |

| Methoxy ether | Etherification | NaH, CH₃I |

| Acetate ester | Esterification | CH₃COOH, H₂SO₄ (cat.) |

Table 4: Derivatization of the Hydroxyl Group

Ring-Opening and Ring-Expansion Reactions of the Cyclopentane

The cyclopentane ring in this compound, being a saturated carbocycle, is generally stable. However, the presence of the hydroxyl group allows for transformations that can lead to either ring-opening or ring-expansion under specific conditions, typically involving the formation of a carbocation intermediate.

Ring-Expansion: Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of a cyclopentyl carbocation. This intermediate can then undergo a ring-expansion rearrangement to form a more stable cyclohexanone (B45756) or other cyclohexane (B81311) derivatives. This type of transformation, often a pinacol-type rearrangement, is driven by the release of ring strain and the formation of a more stable carbocation or a final product with a six-membered ring. For instance, treatment with a protic acid like HBr can initiate the formation of a carbocation, which may lead to a ring-expanded product. youtube.com The driving force for such a rearrangement is the thermodynamic preference for a six-membered ring over a five-membered one. youtube.com While specific examples with a 2-pyrrolyl substituent are not documented, this remains a plausible reaction pathway under acidic conditions.

Ring-Opening: Ring-opening of the cyclopentane ring is less common than for more strained systems like cyclopropanes or cyclobutanes. researchgate.netresearchgate.net However, specific functionalization can predispose the ring to cleavage. For example, oxidative cleavage of the cyclopentane ring could be achieved, though this would likely require transformation of the existing functional groups. Ring-opening hydroarylation, a reaction typically seen with activated cyclopropanes, has been achieved with monosubstituted cyclopropanes using a Brønsted acid in hexafluoroisopropanol (HFIP), suggesting that under the right catalytic conditions, even less strained rings might undergo such reactions. nih.gov

Table 1: Potential Ring-Expansion Reactions of the Cyclopentanol Moiety

| Reaction Type | Reagents/Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Acid-Catalyzed Rearrangement | Protic Acid (e.g., H₂SO₄, HBr), Heat | Cyclohexanone derivatives | Proceeds via a cyclopentyl carbocation intermediate; ring expansion is driven by the formation of a more stable six-membered ring. |

| Pinacol-type Rearrangement | Requires conversion to a 1,2-diol | Ketone with rearranged carbon skeleton | The existing alcohol would need to be accompanied by a neighboring hydroxyl group for a classic pinacol (B44631) rearrangement. |

Cycloaddition Reactions Involving the Pyrrole or Cyclopentane Rings

Cycloaddition reactions are powerful tools for constructing cyclic molecules. libretexts.org In this compound, the pyrrole ring is the more likely participant in such reactions, while the saturated cyclopentane ring is generally unreactive in this context unless modified.

The pyrrole ring, despite its aromatic character, can function as a diene in [4+2] Diels-Alder reactions, particularly when substituted with electron-donating groups or when reacting with highly reactive dienophiles. rsc.org It can also participate in other types of cycloadditions, such as [3+2] and [2+2] reactions, often requiring specific activation or catalytic conditions.

A notable example in related systems is the [3+2] cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes, catalyzed by copper, to produce dihydropyrrolizine skeletons. nih.gov This highlights the potential of the pyrrole-2-yl moiety to act as a 1,3-dipole precursor in cycloaddition reactions. Photochemical [2+2] cycloadditions are also a possibility for forming four-membered rings, typically requiring one of the components to be conjugated to absorb light. libretexts.orgslideshare.net

Table 2: Potential Cycloaddition Reactions of the Pyrrole Moiety

| Cycloaddition Type | Reactant Type | Potential Product(s) | General Conditions |

|---|---|---|---|

| [4+2] Diels-Alder | Reactive Dienophile (e.g., maleic anhydride, acetylenedicarboxylates) | Bicyclic adducts | Thermal or Lewis acid catalysis. |

| [3+2] Dipolar Cycloaddition | Alkene or Alkyne | Fused heterocyclic systems | Often requires conversion of the pyrrole into a 1,3-dipolar species; can be catalyzed by transition metals. |

| [2+2] Photocycloaddition | Alkene | Fused cyclobutane (B1203170) derivatives | Photochemical irradiation (UV light). youtube.com |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions are fundamental to modern organic synthesis, and both the pyrrole ring and the alcohol function of this compound offer handles for such transformations.

The pyrrole ring is amenable to various C-H functionalization and cross-coupling reactions. The N-H bond can be readily functionalized through reactions like N-arylation or N-alkylation using catalysts based on copper, palladium, or other metals. The C-H bonds at positions 3, 4, and 5 of the pyrrole ring can also be targeted for direct arylation, alkenylation, or alkynylation, although controlling regioselectivity can be a challenge.

Furthermore, the pyrrole ring can be pre-functionalized (e.g., halogenated or borylated) to participate in classic cross-coupling reactions like Suzuki, Stille, Heck, or Sonogashira couplings. For instance, methods exist for the titanium-catalyzed synthesis of 2-boryl substituted pyrroles, which can then undergo one-pot Suzuki reactions to form 2-aryl pyrroles. rsc.org This suggests that the 2-position of the pyrrole in the title compound could potentially be further functionalized if it were not already substituted. However, the other positions on the pyrrole ring remain available for such transformations. Gold-catalyzed reactions are also prominent for synthesizing substituted pyrroles and could potentially be applied for further functionalization. organic-chemistry.org

The hydroxyl group on the cyclopentane ring can direct certain metal-catalyzed C-H activation reactions or be transformed into a better leaving group (like a triflate or tosylate) to participate in cross-coupling reactions.

Table 3: Potential Metal-Catalyzed Transformations

| Reaction Type | Reagent/Catalyst System | Potential Site of Reaction | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | C-H positions of pyrrole (after pre-functionalization to halide/triflate) | Arylated/vinylated pyrrole derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | C-H positions of pyrrole (after pre-functionalization) | Alkenylated pyrrole derivative |

| N-Arylation | Aryl halide, Cu or Pd catalyst, Base | N-H of pyrrole | N-Arylpyrrole derivative |

| C-H Activation | Various transition metal catalysts (e.g., Pd, Rh, Ru) | C-H bonds of the pyrrole ring | Directly functionalized pyrrole |

Radical-Mediated Functionalization Strategies

Radical chemistry offers a complementary approach to functionalize the molecule, particularly at the electron-rich pyrrole ring. The pyrrole nucleus is susceptible to attack by electrophilic radicals in reactions like the Minisci reaction, which could allow for the introduction of alkyl or acyl groups.

Modern photoredox catalysis has expanded the scope of radical reactions under mild conditions. For example, radical alkylation of heteroarenes can be achieved using evolved photoenzymes, offering high regioselectivity. nih.gov While not yet applied to this specific molecule, such biocatalytic approaches could potentially functionalize the pyrrole ring at specific positions. Another strategy involves the generation of alkyl radicals from stable precursors like alkylboron species, which can then add to heterocycles. rsc.org

The cyclopentyl alcohol moiety could also be involved in radical processes. For instance, through a Barton-McCombie deoxygenation, the hydroxyl group could be removed via a radical intermediate. Alternatively, radical reactions initiated at a position alpha to the hydroxyl group or the pyrrole ring are also conceivable.

Table 4: Potential Radical-Mediated Functionalization

| Reaction Type | Radical Source | Reagents/Conditions | Potential Site of Reaction |

|---|---|---|---|

| Minisci-type Reaction | Alkyl radicals from carboxylic acids, etc. | AgNO₃, (NH₄)₂S₂O₈ | C2 or C3 position of the pyrrole ring |

| Photoredox-Catalyzed Alkylation | Alkyl halides, silicates | Photocatalyst (e.g., Ir, Ru), light | C-H bonds of the pyrrole ring |

| Barton-McCombie Deoxygenation | Thiocarbonyl derivative of the alcohol | Bu₃SnH, AIBN (initiator) | Cyclopentanol -OH group |

Non Biological Applications of 2 1h Pyrrol 2 Yl Cyclopentan 1 Ol and Its Derivatives

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The enantiomerically pure forms of 2-(1H-pyrrol-2-yl)cyclopentan-1-ol and its analogs are versatile chiral building blocks, or synthons, for the construction of complex molecular architectures. The pyrrole (B145914) ring, coupled with the chiral diol functionality of the cyclopentane (B165970) ring, provides a rigid and predictable framework for stereoselective transformations.

Researchers have explored various synthetic strategies to access chiral frameworks incorporating the pyrrole unit. rsc.org The synthesis of pyrroles that have substituents with chiral centers is a key area of focus. rsc.org For instance, derivatives of hydroxylated cyclopentanes serve as crucial synthons in the preparation of more complex chiral molecules. researchgate.net The inherent chirality of these building blocks can be effectively transferred during a synthetic sequence to create new stereocenters with high levels of control.

One of the notable applications is in the synthesis of chiral ligands for asymmetric catalysis. For example, chiral aminophenols derived from related cyclic structures can be used to synthesize ligands like the [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands. dicp.ac.cn These ligands, in turn, are employed in metal-catalyzed asymmetric reactions. dicp.ac.cn The synthesis often involves a multi-step process starting from a chiral precursor, highlighting the role of the initial chiral building block in the final ligand structure. dicp.ac.cn

The table below summarizes the synthesis of a representative chiral ligand starting from a chiral aminophenol, which demonstrates the utility of such chiral building blocks.

| Step | Reactants | Reagents | Product | Yield |

| 1 | Chiral aminophenol, 4-trifluoromethyl-pyridine-2-carboxylic acid | EDC·HCl, HOBt | Intermediate amide | - |

| 2 | Intermediate amide | - | Chiral PYMCOX ligand | 56% |

Table 1: Synthesis of a chiral PYMCOX ligand. dicp.ac.cn

Role in Materials Science (e.g., Precursors for Polymers, Organic Electronics)

Pyrrole derivatives are significant in materials science due to their electronic properties. nih.govscbt.com The pyrrole ring is an electron-rich aromatic system, which can be exploited in the creation of functional materials. While direct applications of this compound in this field are not extensively documented, its derivatives, particularly those that can undergo polymerization or exhibit specific electronic or optical properties, are of interest.

Pyrroles are foundational structures for creating materials with tailored electronic and optical characteristics. scbt.com They are used in the preparation of semiconducting and fluorescent materials. nih.gov For example, dipyrromethane derivatives, which consist of two pyrrole rings linked by a methylene (B1212753) group, are key intermediates in the synthesis of porphyrins. researchgate.net Porphyrins and their analogs are a class of macrocyclic compounds with wide-ranging applications in materials science, including as components of organic light-emitting diodes (OLEDs) and as sensitizers in photodynamic therapy and solar cells.

The ability to functionalize the pyrrole ring and the cyclopentanol (B49286) moiety of this compound allows for the tuning of its properties. For instance, introducing specific substituents can alter the electronic bandgap, solubility, and film-forming properties, which are crucial for applications in organic electronics.

Applications in Catalysis (e.g., as Ligands for Metal Catalysts, Organocatalysts)

A significant application of this compound derivatives is in the field of catalysis, where they can function as chiral ligands for metal catalysts or as organocatalysts themselves. The presence of nitrogen and oxygen donor atoms, along with a chiral scaffold, makes them suitable for coordinating with metal centers and creating a chiral environment for asymmetric reactions.

Derivatives of this compound can be elaborated into more complex ligand structures. For instance, planar-chiral ligands based on a [2.2]paracyclophane backbone incorporating an oxazole-pyrimidine moiety have been synthesized and successfully applied in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. dicp.ac.cn These reactions produce chiral allylic alcohols with high yields and enantioselectivities. dicp.ac.cn

The table below presents the results of the nickel-catalyzed asymmetric 1,2-reduction using a chiral PYMCOX ligand derived from a related chiral building block.

| Substrate (α,β-unsaturated ketone) | Product (Chiral allylic alcohol) | Yield | Enantiomeric Excess (ee) |

| Chalcone | 1,3-Diphenyl-2-propen-1-ol | up to 99% | up to 99% |

| (E)-1,3-Diphenyl-2-buten-1-one | (S,E)-1,3-Diphenyl-2-buten-1-ol | 98% | 98% |

| (E)-1-Phenyl-3-(p-tolyl)-2-propen-1-one | (S,E)-1-Phenyl-3-(p-tolyl)-2-propen-1-ol | 99% | 99% |

Table 2: Nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. dicp.ac.cn

Furthermore, dipyrromethane derivatives, which share the pyrrole structural motif, are utilized as organometallic ligands. researchgate.net The ability of the pyrrole nitrogens to coordinate with metals is a key feature in these applications.

Development of Novel Chemical Probes and Intermediates

The reactivity of the pyrrole ring and the functional groups on the cyclopentane ring make this compound and its derivatives valuable as chemical intermediates in the synthesis of more complex molecules. The pyrrole nucleus is a key structural motif in a vast number of compounds, and methods for its synthesis and functionalization are continuously being developed. orientjchem.org

Multicomponent reactions are often employed for the efficient synthesis of substituted pyrrole derivatives. orientjchem.orgsemanticscholar.org These methods allow for the rapid construction of molecular complexity from simple starting materials. For example, a one-pot, three-component reaction of a nitro compound, a phenacyl bromide derivative, and a dialkyl acetylenedicarboxylate (B1228247) can yield polysubstituted pyrroles. orientjchem.org

Dipyrromethane derivatives serve as crucial intermediates in the synthesis of symmetric and non-symmetric porphyrins. researchgate.net The synthesis of the unsubstituted dipyrromethane can be achieved by the reaction of paraformaldehyde with pyrrole in the presence of an indium trichloride (B1173362) catalyst. researchgate.net

The table below outlines a synthetic route to a dipyrromethane intermediate.

| Reactants | Catalyst | Temperature | Product |

| Paraformaldehyde, Pyrrole | InCl₃ | 70 °C | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole |

Table 3: Synthesis of a dipyrromethane intermediate. researchgate.net

Supramolecular Chemistry and Host-Guest Interactions

In supramolecular chemistry, host-guest interactions describe the formation of complexes between two or more molecules held together by non-covalent forces. wikipedia.org Pyrrole-containing macrocycles, such as calix mdpi.compyrroles, are a well-studied class of host molecules capable of binding various guest species, including anions and neutral molecules. rsc.orgresearchgate.net

While this compound itself is not a macrocyclic host, it can be a precursor for the synthesis of larger, more complex structures that can participate in host-guest chemistry. The pyrrole N-H group can act as a hydrogen bond donor, a key interaction in many host-guest systems.

Calix mdpi.compyrroles, for example, can form stable complexes with various guests. The binding is often driven by a combination of hydrogen bonding, π-π interactions, and van der Waals forces. researchgate.net The study of these interactions is crucial for the development of new sensors, separation technologies, and molecular machines. The interaction between a calix mdpi.compyrrole receptor and a guest molecule can be influenced by the solvent, with aromatic interactions sometimes outcompeting cation-π interactions in aqueous environments. rsc.org

The ability to functionalize the core structure of this compound provides a pathway to new derivatives that could be incorporated into larger supramolecular assemblies, potentially leading to novel host-guest systems with unique recognition properties.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Synthetic Achievements

While specific literature on the synthesis of 2-(1H-pyrrol-2-yl)cyclopentan-1-ol is not extensively documented, its structure lends itself to several plausible synthetic strategies based on established methodologies for constructing pyrrole-substituted frameworks and vicinal amino alcohols. Key synthetic achievements in related areas provide a strong foundation for the future synthesis of this target molecule.

The primary retrosynthetic disconnections for this compound suggest two main approaches:

Formation of the C-C bond between the pyrrole (B145914) and cyclopentane (B165970) rings: This can be envisioned through the nucleophilic addition of a pyrrolyl anion or a pyrrole Grignard reagent to cyclopentene (B43876) oxide or 2-chlorocyclopentanone.

Construction of the pyrrole ring onto a pre-functionalized cyclopentane scaffold: A classic approach would be the Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound derived from a cyclopentane precursor with ammonia (B1221849) or a primary amine. uctm.eduorganic-chemistry.org

Hypothetical synthetic routes based on these established methods are outlined below:

Table 1: Plausible Synthetic Routes to this compound

| Route | Key Reaction | Starting Materials | Plausible Reagents and Conditions | Anticipated Stereochemical Outcome |

| A | Nucleophilic ring-opening of an epoxide | Pyrrole, Cyclopentene oxide | 1. n-BuLi, THF; 2. Cyclopentene oxide; 3. H₂O workup | trans diastereomer |

| B | Grignard reaction | 2-Bromopyrrole, Cyclopentanone (B42830) | 1. Mg, THF; 2. Cyclopentanone; 3. NaBH₄, MeOH | Mixture of diastereomers |

| C | Paal-Knorr synthesis | 2-(2,5-dioxocyclopentyl)acetic acid derivative, Ammonia | High temperature, acid or base catalyst | Racemic mixture |

This table presents hypothetical synthetic pathways. Actual yields and stereoselectivities would require experimental validation.

The stereochemistry of the final product is a critical aspect. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The choice of synthetic route will significantly influence the stereochemical outcome. For instance, the ring-opening of cyclopentene oxide with a pyrrolyl nucleophile is expected to proceed via an S(_N)2 mechanism, resulting in the formation of the trans-diastereomer. pressbooks.pubkhanacademy.org In contrast, the reduction of a ketone precursor would likely yield a mixture of cis and trans isomers, the ratio of which would depend on the reducing agent and reaction conditions.

Identification of Remaining Synthetic and Mechanistic Challenges

Despite the existence of plausible synthetic routes, several challenges remain in the efficient and selective synthesis of this compound.

Regioselectivity: In methods involving the functionalization of the pyrrole ring, achieving selective substitution at the C2 position is crucial. The inherent reactivity of pyrrole can lead to mixtures of C2- and C3-substituted products, as well as N-substituted byproducts. uctm.edu

Stereocontrol: The development of stereoselective syntheses to access specific diastereomers and enantiomers of this compound is a significant hurdle. This will likely require the use of chiral catalysts or auxiliaries, which can add to the complexity and cost of the synthesis. nih.govrsc.org Catalytic asymmetric methods for the synthesis of chiral pyrrole-containing compounds are an active area of research and could be adapted for this target. rsc.orgnih.gov

Scalability: Many of the potential synthetic methods, particularly those involving organometallic reagents or sensitive intermediates, may be difficult to scale up for the production of larger quantities of the compound.

Mechanistic Elucidation: A detailed understanding of the reaction mechanisms for the proposed synthetic routes is necessary to optimize reaction conditions and improve yields and selectivities. For instance, in the nucleophilic addition of pyrrole to an epoxide, the nature of the counter-ion and solvent can significantly impact the reaction's efficiency and regioselectivity.

Opportunities for Exploring Novel Reactivity and Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic pyrrole ring and a hydroxyl group, opens up numerous avenues for exploring novel reactivity.

Intramolecular Cyclizations: The proximity of the hydroxyl group to the pyrrole ring could facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. For example, acid-catalyzed dehydration could potentially lead to the formation of a tetrahydrocyclopenta[b]pyrrole derivative.

Coordination Chemistry: The nitrogen atom of the pyrrole ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand for various metal centers. This could lead to the synthesis of novel metal complexes with potential applications in catalysis or materials science.

Derivatization: Both the N-H of the pyrrole and the O-H of the alcohol are amenable to a wide range of chemical modifications. This allows for the synthesis of a library of derivatives with tailored electronic and steric properties, which could be screened for various biological activities or material applications.

Prospects for Advanced Applications in Chemical Sciences and Engineering

The unique structural features of this compound suggest several potential applications in diverse fields of chemical science and engineering.

Asymmetric Catalysis: Chiral derivatives of this compound could serve as valuable ligands in asymmetric catalysis. The combination of the pyrrole heterocycle and the chiral cyclopentanol (B49286) backbone could provide a unique steric and electronic environment for metal-catalyzed transformations.

Pharmaceutical and Agrochemical Scaffolds: Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. organic-chemistry.orgnih.govmdpi.com The incorporation of the cyclopentanol moiety could modulate the pharmacokinetic and pharmacodynamic properties of the pyrrole core, potentially leading to the discovery of new therapeutic agents or agrochemicals. numberanalytics.comchemicalbook.com

Materials Science: The ability of this compound to participate in polymerization reactions, either through the pyrrole ring or the hydroxyl group, could be exploited for the synthesis of novel polymers with interesting optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-pyrrol-2-yl)cyclopentan-1-ol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclopentanone as a starting material. A plausible route includes:

Cyclopentanone functionalization : Introduce the pyrrole moiety via nucleophilic substitution or coupling reactions (e.g., using 2-pyrrole derivatives like 2-Chloro-1-(1H-pyrrol-2-yl)-ethanone as intermediates) .

Reduction : Reduce ketone intermediates to alcohols using agents like NaBH₄ or LiAlH₄.

Chiral resolution : For enantiopure forms, employ chiral chromatography or asymmetric catalysis.

- Key factors : Solvent polarity, temperature, and catalyst choice (e.g., Pd for cross-coupling) critically affect yield. For example, polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling steps .

Q. How can structural characterization of this compound be performed to confirm stereochemistry and hydrogen bonding patterns?

- Analytical techniques :

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions. Use SHELX software for refinement .

- NMR spectroscopy : Analyze and shifts to identify substituent effects (e.g., downfield shifts for hydroxyl protons due to hydrogen bonding) .

- FT-IR : Detect O-H stretching (~3200–3600 cm) and pyrrole ring vibrations.

Q. What preliminary assays are recommended to screen the biological activity of this compound?

- In vitro assays :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.

- Antioxidant : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Test interactions with cytochrome P450 isoforms using fluorometric or LC-MS-based assays .

- Dosage : Start with 10–100 µM concentrations to assess dose-response relationships.

Advanced Research Questions

Q. How does the hydrogen-bonding network of this compound influence its crystallographic packing and solubility?

- Mechanistic insight : The hydroxyl and pyrrole groups participate in intermolecular hydrogen bonds, forming R(8) motifs. These interactions stabilize crystal lattices but reduce solubility in nonpolar solvents .

- Experimental design : Co-crystallize with coformers (e.g., carboxylic acids) to modify packing efficiency. Use Hirshfeld surface analysis to quantify interaction contributions .

Q. What strategies address challenges in resolving enantiomers of this compound for pharmacological studies?

- Chiral separation :

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to favor specific enantiomers.

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

Docking simulations : Use AutoDock Vina to model binding poses in CYP3A4/CYP2D6 active sites.

MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories.

QSAR : Corrogate substituent effects (e.g., pyrrole ring electronics) with inhibitory potency .

- Validation : Cross-check with in vitro metabolism assays (e.g., liver microsomes + LC-MS).

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar cyclopentanol derivatives?

- Case study : Compare this compound with 2-(1-methylimidazol-2-yl)cyclopentan-1-ol:

| Compound | Antimicrobial Activity (MIC, µg/mL) | Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|

| Pyrrol-derivative | 12.5 (S. aureus) | 8.2 (CYP3A4) |

| Imidazole-derivative | 25.0 (S. aureus) | 15.6 (CYP3A4) |

- Resolution : The pyrrole’s lower steric bulk and stronger hydrogen-bonding capacity enhance target affinity . Validate via site-directed mutagenesis of enzyme active sites.

Experimental Design for Mechanistic Studies

Q. What in vitro models are suitable for studying the compound’s effect on cellular signaling pathways?

- Approach :

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, MAPK) with ATP-Glo assays.

- Transcriptomics : Treat HEK293 cells with 10 µM compound for 24h; perform RNA-seq to identify differentially expressed genes.

- Controls : Include cyclopentanol analogs without the pyrrole group to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.